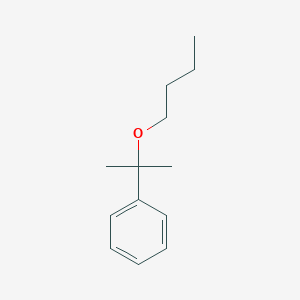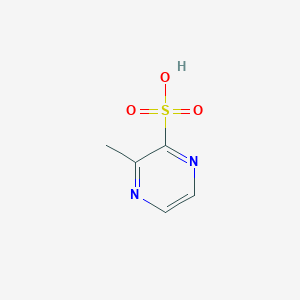
(1-Butoxy-1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butoxy-1-methylethyl)benzene is an organic compound with the molecular formula C13H20O. It is a derivative of benzene, where a butoxy group and a methylethyl group are attached to the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxy-1-methylethyl)benzene typically involves the alkylation of benzene with butyl alcohol and isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where benzene is reacted with butyl and isopropyl alcohols under controlled conditions. Catalysts such as sulfuric acid or aluminum chloride are commonly used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Butoxy-1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(1-Butoxy-1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Butoxy-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methoxy-1-methylethyl)benzene: Similar structure but with a methoxy group instead of a butoxy group.
(1-Methylethyl)benzene: Lacks the butoxy group, making it less complex.
Cumene (Isopropylbenzene): Similar in structure but without the butoxy group.
Uniqueness
(1-Butoxy-1-methylethyl)benzene is unique due to the presence of both butoxy and methylethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where these properties are advantageous.
Propiedades
Número CAS |
54815-20-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-butoxypropan-2-ylbenzene |
InChI |
InChI=1S/C13H20O/c1-4-5-11-14-13(2,3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clave InChI |
GATSVPFYPIBDAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
